molecular formula C9H6ClN3 B3051977 2-Chloro-5-(pyridin-2-yl)pyrimidine CAS No. 374927-80-7

2-Chloro-5-(pyridin-2-yl)pyrimidine

Cat. No. B3051977
Key on ui cas rn: 374927-80-7
M. Wt: 191.62 g/mol
InChI Key: QKHVYVWUZZAQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06635638B2

Procedure details

A mixture of 1-methyl-5-(2-pyridinyl)-2(1H)pyrimidone (8.994 g, 0.048 mole), phosphorus pentachloride (2.156 g, 0.0104 mole), and phosphorus oxychloride (24 mL) was refluxed at 120° C. for 8 h. POCl3 was distilled out under reduced pressure. The residue was cooled to room temperature and ice-water was added. The mixture was extracted with EtOAc, the organic layer was washed with 15% NaCl solution, brine and dried over MgSO4. Solvent was distilled out under reduced pressure to yield a solid. The water layer was adjusted to pH 6-7 by using saturated Na2CO3, then extracted with EtOAc. The organic layer was washed with 15% NaCl, brine, dried over MgSO4. Solvent was distilled out under reduced pressure to give a solid. After trituration with MeOH, additional product was obtained.
Name
1-methyl-5-(2-pyridinyl)-2(1H)pyrimidone
Quantity
8.994 g
Type
reactant
Reaction Step One
Quantity
2.156 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[N:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:5]=[N:4][C:3]1=O.P(Cl)(Cl)(Cl)(Cl)[Cl:16].P(Cl)(Cl)(Cl)=O.C([O-])([O-])=O.[Na+].[Na+]>CO.O>[Cl:16][C:3]1[N:4]=[CH:5][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:7][N:2]=1 |f:3.4.5|

Inputs

Step One
Name
1-methyl-5-(2-pyridinyl)-2(1H)pyrimidone
Quantity
8.994 g
Type
reactant
Smiles
CN1C(N=CC(=C1)C1=NC=CC=C1)=O
Name
Quantity
2.156 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
24 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
POCl3 was distilled out under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to room temperature
ADDITION
Type
ADDITION
Details
ice-water was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with 15% NaCl solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 15% NaCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=N1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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